6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that features both a dimethoxyphenyl group and a pyrrolo[3,4-d]pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The compound 6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as (3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Based on the known targets of pyrrolopyrimidines, it can be inferred that this compound likely interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition can lead to a disruption in the signaling pathways regulated by these kinases, resulting in various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific kinases it targets. For instance, if it targets tyrosine kinase, it could affect pathways related to cell growth and differentiation. If it targets phosphatidylinositol-3 kinase, it could affect pathways related to cell survival and proliferation .
Pharmacokinetics
It’s worth noting that the lipophilicity of a drug can influence its ability to diffuse into cells
Result of Action
The result of this compound’s action would depend on the specific kinases it targets and the pathways it affects. For instance, if it targets kinases involved in cell growth and proliferation, it could potentially have antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a palladium-catalyzed cross-coupling reaction. For example, 4-iodo-6-methoxy-5-nitropyrimidine can be coupled with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 3,5-dimethoxybenzoyl chloride reacts with the pyrrolo[3,4-d]pyrimidine core under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as fibroblast growth factor receptors, which are implicated in cancer.
Organic Synthesis: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biological Studies: Its derivatives are studied for their cytotoxic activities against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one: A potent inhibitor of purine nucleoside phosphorylase with selective cytotoxicity towards T-cells.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target fibroblast growth factor receptors and exhibit potent inhibitory activities.
Uniqueness
6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific combination of a dimethoxyphenyl group and a pyrrolo[3,4-d]pyrimidine core, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-12-3-10(4-13(5-12)21-2)15(19)18-7-11-6-16-9-17-14(11)8-18/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQOGMNWHGLRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CC3=CN=CN=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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